molecular formula C6H12ClN B15326013 cis-3-Azabicyclo[3.2.0]heptane hcl

cis-3-Azabicyclo[3.2.0]heptane hcl

Cat. No.: B15326013
M. Wt: 133.62 g/mol
InChI Key: ZYMVRRSVCSOBSX-KNCHESJLSA-N
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Description

cis-3-Azabicyclo[3.2.0]heptane HCl is a bicyclic amine hydrochloride characterized by a fused bicyclo[3.2.0] framework with a nitrogen atom at the 3-position in the cis configuration. Structurally, its bicyclic system imposes significant ring strain, influencing reactivity and molecular interactions .

Key synthesis routes include [3+2] cycloaddition strategies, as demonstrated by Homon et al. (2018), which enable efficient construction of the bicyclic core with precise stereocontrol . Crystallographic studies by Butcher et al. (2005) confirmed the cis configuration and planar geometry of related derivatives, such as cis-3-Azabicyclo[3.2.0]heptane-2,4-dione, highlighting the structural stability imparted by intramolecular hydrogen bonding .

Properties

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

IUPAC Name

(1R,5S)-3-azabicyclo[3.2.0]heptane;hydrochloride

InChI

InChI=1S/C6H11N.ClH/c1-2-6-4-7-3-5(1)6;/h5-7H,1-4H2;1H/t5-,6+;

InChI Key

ZYMVRRSVCSOBSX-KNCHESJLSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]1CNC2.Cl

Canonical SMILES

C1CC2C1CNC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-azabicyclo[3.2.0]heptane hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopropylamines and cyclopropenes in a (3 + 2) annulation reaction. This reaction can be catalyzed by organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a range of derivatives .

Industrial Production Methods

Industrial production methods for (1R,5S)-3-azabicyclo[3.2.0]heptane hydrochloride are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and other scalable technologies.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-azabicyclo[3.2.0]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of substituted derivatives.

Scientific Research Applications

(1R,5S)-3-azabicyclo[3.2.0]heptane hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action for (1R,5S)-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Core Structure Key Substituents/Modifications Properties/Applications References
cis-3-Azabicyclo[3.2.0]heptane HCl Bicyclo[3.2.0] with N at position 3 HCl salt; cis configuration Rigid scaffold for drug design
4-Thia-1-azabicyclo[3.2.0]heptane Bicyclo[3.2.0] with S at position 4 6-position amino or ester groups Antibiotic precursors (e.g., β-lactams)
6-Oxa-3-azabicyclo[3.1.1]heptane Bicyclo[3.1.1] with O at position 6 Benzo[d][1,3]dioxole substituent Synthetic intermediate; 97.5% purity
cis-3-Boc-3-aza-bicyclo[4.1.0]heptane Bicyclo[4.1.0] with N at position 3 Boc-protected carboxyl group Building block for peptide mimetics

Key Observations:

  • Ring Size and Strain : The bicyclo[3.2.0] system (7-membered) in this compound exhibits higher strain than bicyclo[4.1.0] (8-membered) derivatives, affecting reactivity and stability .
  • In contrast, oxygen substitution (6-oxa) reduces strain but enhances synthetic versatility .
  • Substituent Effects: Amino or ester groups at position 6 in 4-thia derivatives (e.g., C07D 499/42, 499/60) enhance biological activity, whereas the HCl salt in the cis-3-aza compound improves solubility for pharmaceutical formulations .

Pharmacological and Physicochemical Properties

  • This compound: Limited pharmacological data are available, but its rigid structure suggests utility in receptor-targeted drug design. Crystallinity and stability are confirmed via X-ray diffraction .
  • 4-Thia Derivatives : Exhibit antibiotic activity, with pharmacopeial standards confirming crystallinity and low dimethylaniline content (<223> tests) .
  • 6-Oxa Analogs : Demonstrated high HPLC purity and stability, suitable for further functionalization .

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